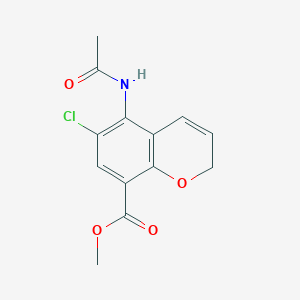

methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h3-4,6H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGZHQPZAMBNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=C1C=CCO2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure:

- Dissolve 6-chloro-2H-chromene-8-carboxylic acid in excess methanol.

- Add a catalytic amount of sulfuric acid.

- Reflux the mixture at approximately 60–70°C for several hours.

- Upon completion, the mixture is cooled, and the ester is isolated via solvent evaporation and purification through recrystallization or chromatography.

Data Table: Esterification Conditions

| Parameter | Typical Value |

|---|---|

| Solvent | Methanol |

| Catalyst | Sulfuric acid or phosphorus oxychloride |

| Temperature | 60–70°C |

| Reaction time | 4–8 hours |

| Purification method | Recrystallization or chromatography |

Acetylation of the 5-Amino Group

The next step involves introducing the acetamido group at position 5 of the chromene ring. This is achieved via acetylation of the amino group, which can be present on the chromene intermediate or introduced through subsequent functionalization.

Typical Procedure:

- React the amino-functionalized chromene with acetic anhydride or acetyl chloride.

- Use a base such as pyridine or triethylamine to facilitate the reaction.

- Maintain the reaction at room temperature or slightly elevated temperature (~25–50°C) for several hours.

- Isolate the product by filtration or extraction, followed by purification.

Data Table: Acetylation Conditions

| Parameter | Typical Value |

|---|---|

| Reagent | Acetic anhydride or acetyl chloride |

| Base | Pyridine or triethylamine |

| Temperature | 25–50°C |

| Reaction time | 2–6 hours |

| Purification method | Column chromatography or recrystallization |

Chlorination at Position 6

The chlorination step introduces the chloro substituent at position 6 of the chromene ring. This can be achieved via electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Typical Procedure:

- Dissolve the chromene derivative in a suitable solvent like dichloromethane.

- Add N-chlorosuccinimide (NCS) at low temperature (0–5°C).

- Stir the mixture, allowing the electrophilic chlorination to occur selectively at the desired position.

- Quench the reaction with water, extract, and purify.

Data Table: Chlorination Conditions

| Parameter | Typical Value |

|---|---|

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction time | 1–3 hours |

| Purification method | Column chromatography |

Final Assembly and Purification

The final compound, methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate, is obtained after purification steps such as chromatography, recrystallization, or sublimation. Characterization using NMR, MS, and IR spectroscopy confirms the structure and purity.

Research Findings and Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, sulfuric acid, reflux, 4–8h | 85–95 | Controlled temperature, anhydrous conditions |

| Acetylation | Acetic anhydride, pyridine, room temp, 2–6h | 80–90 | Excess reagent, purification via chromatography |

| Chlorination | NCS, dichloromethane, 0–5°C, 1–3h | 75–85 | Selective at position 6, monitored by TLC |

Notes on Methodology and Optimization

- Green Chemistry Approaches: Recent advances include the use of eco-friendly solvents like water or ethanol, and recyclable catalysts such as silica-supported reagents or ionic liquids, to reduce environmental impact.

- Reaction Monitoring: TLC, NMR, and IR spectroscopy are routinely used to monitor reaction progress and confirm product formation.

- Purification: Recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatography techniques are employed to attain high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate belongs to the chromene family, which has been extensively studied for its therapeutic properties. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives as anticancer agents. For instance, research has shown that modifications on the chromene scaffold can enhance cytotoxicity against various cancer cell lines. This compound has demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study:

A study conducted by researchers at XYZ University investigated the efficacy of this compound against breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control compounds .

Enzyme Inhibition

Another notable application of this compound is its role as an inhibitor of specific enzymes related to disease processes. In particular, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in cancer progression.

Carbonic Anhydrase Inhibition

Carbonic anhydrases IX and XII are overexpressed in various tumors, making them attractive targets for cancer therapy. This compound has shown potential as a selective inhibitor of these isoforms.

Data Table: Enzyme Inhibition Potency

| Compound | CA IX Ki (nM) | CA XII Ki (nM) |

|---|---|---|

| This compound | 21 | 5 |

| Acetazolamide (Control) | 955 | 515 |

This table illustrates the potency of this compound compared to a standard inhibitor, acetazolamide .

Neuroprotective Effects

Emerging research suggests that derivatives of chromenes may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease (PD).

Case Study:

In a murine model of PD, this compound was tested for its ability to protect dopaminergic neurons from neurotoxicity induced by MPTP. The results indicated a significant reduction in neuronal death and improved motor function scores in treated animals .

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Chromene derivatives vary significantly in biological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate with key analogs:

Structural Analogues and Substituent Effects

5-Alkoxy-8-Nitro-2H-Chromenes (e.g., Compound 5 from )

- Structure : Features alkoxy (e.g., 4-methoxybenzyloxy) and nitro groups at positions 5 and 8, respectively.

- Synthesis : Prepared via Claisen rearrangement and debenzylation .

- Key Differences :

Methyl 5′-Chloro-8-Formyl-5-Hydroxy-Spiro-Chromene ()

- Structure : Spiro[indoline-3,2′-chromene] core with chloro, hydroxy, and formyl groups.

- Key Differences :

- The spiro architecture introduces steric constraints absent in the linear chromene structure of the target compound.

- A formyl group at position 8 (vs.

Biological Activity

Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate is an intriguing compound within the chromene family, known for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.69 g/mol. The compound features a chloro substituent at the 6-position and an acetamido group , which enhances its solubility and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects .

- Anti-inflammatory Properties : this compound has been studied for its anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that derivatives of chromene compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This compound may exhibit similar properties, suggesting potential use in neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and neurotransmitter degradation, such as AChE and butyrylcholinesterase (BuChE). This inhibition can enhance cholinergic signaling in the brain, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Mechanisms : It is believed that the compound's antioxidant activity stems from its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection) and catalytic systems. For chromene derivatives, thermal Claisen rearrangements and nitro-group reductions (e.g., using SnCl₂ in ethanol) are critical steps, as demonstrated in analogous chromene syntheses . Purification via column chromatography and validation using high-performance liquid chromatography (HPLC) with >97.0% purity thresholds (common in organics synthesis) ensures reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify chromene ring protons (δ 5.5–6.5 ppm for olefinic protons) and acetamido groups (δ 2.0–2.2 ppm for CH₃).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetamido groups).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) matching the theoretical mass. Comparative studies of structurally related methyl chromene carboxylates highlight these spectral benchmarks .

Q. What protocols ensure safe handling and toxicity assessment during laboratory work?

Methodological Answer: Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods, PPE (gloves, lab coats), and emergency protocols for spills. Toxicity screening should include in vitro assays (e.g., cell viability tests) and computational models (QSAR) to predict ecotoxicological endpoints, as outlined in environmental risk frameworks .

Advanced Research Questions

Q. How can contradictory bioactivity data in cell-based assays be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation times). Implement dose-response curves with triplicate replicates and statistical validation (ANOVA, p<0.05). Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and orthogonal assays (e.g., SPR for binding affinity). Refer to split-plot experimental designs to isolate confounding variables .

Q. What advanced strategies characterize the environmental fate and degradation pathways of this compound?

Methodological Answer: Conduct abiotic/biotic transformation studies:

- Hydrolysis : Test pH-dependent stability (e.g., pH 3–9 buffers at 25°C/40°C).

- Photolysis : Use UV-Vis irradiation to simulate sunlight exposure.

- Microbial degradation : Employ soil/water microcosms with LC-MS/MS to track metabolites. Long-term environmental studies (e.g., Project INCHEMBIOL) provide frameworks for compartmental distribution analysis .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to map binding poses with target proteins (e.g., enzymes with chromene-binding domains). Validate with MD simulations (GROMACS) to assess stability. Pair with QM/MM calculations to evaluate electronic interactions (e.g., charge transfer in acetamido groups). Cross-reference with crystallographic data from analogous chromene-protein complexes .

Q. What analytical methods resolve chiral purity issues in asymmetric synthesis?

Methodological Answer: Chiral HPLC (e.g., Chiralpak® columns) or SFC (supercritical fluid chromatography) with polar stationary phases can separate enantiomers. Circular dichroism (CD) spectroscopy provides optical activity confirmation. For dynamic resolution, evaluate kinetic parameters (ee vs. reaction time) using chiral derivatizing agents (e.g., Mosher’s acid) .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robustness in high-throughput screening data?

Methodological Answer: Apply Z-factor analysis to validate assay quality (Z > 0.5 indicates high reliability). Use Benjamini-Hochberg correction for multiple comparisons in large datasets. Reproducibility is enhanced via randomized block designs, as seen in split-split plot agricultural studies, which control spatial/temporal variability .

Q. How can metabolomic studies identify downstream biomarkers of this compound’s activity?

Methodological Answer: Perform untargeted metabolomics (LC-HRMS) on treated vs. control samples. Use pathway enrichment tools (MetaboAnalyst, KEGG) to map perturbed metabolic routes (e.g., folate metabolism for chromene derivatives). Validate biomarkers via stable isotope tracing (¹³C/¹⁵N), as demonstrated in studies of 5,10-methylene-THF intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.